5-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole
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Overview
Description
5-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butoxymethyl group at the 5-position, a sec-butyl group at the 1-position, and an iodine atom at the 4-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-sec-butyl-4-iodo-1H-pyrazole with butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in coupling reactions, along with bases like potassium carbonate and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or diaryl derivatives.
Scientific Research Applications
5-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
1-sec-butyl-4-iodo-1H-pyrazole: Lacks the butoxymethyl group at the 5-position.
5-(butoxymethyl)-1-methyl-4-iodo-1H-pyrazole: Contains a methyl group instead of a sec-butyl group at the 1-position.
5-(butoxymethyl)-1-sec-butyl-3-iodo-1H-pyrazole: The iodine atom is at the 3-position instead of the 4-position.
Uniqueness
5-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. The presence of the butoxymethyl group at the 5-position and the sec-butyl group at the 1-position, along with the iodine atom at the 4-position, imparts distinct chemical and physical properties to the compound. These unique features make it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1-butan-2-yl-5-(butoxymethyl)-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-4-6-7-16-9-12-11(13)8-14-15(12)10(3)5-2/h8,10H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEUOLCVSHUQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1C(C)CC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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